molecular formula C18H13ClFN5S B2543857 1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207032-39-0

1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2543857
M. Wt: 385.85
InChI Key: QHNCXAMJFFVEIJ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis and structural analysis of compounds closely related to "1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine". For instance, Kariuki et al. (2021) synthesized isostructural compounds featuring chloro and fluoro substituents on the phenyl rings, which were structurally characterized by single crystal diffraction, revealing planar molecules with perpendicular orientations of fluorophenyl groups to avoid steric interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activities

Several studies have examined the antimicrobial and antitumor activities of triazole derivatives, including compounds structurally similar to "1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine":

  • Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

  • Bradshaw et al. (2002) discussed the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their selective and potent activities in vitro and in vivo, which are mediated by cytochrome P450 1A1 biotransformation (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Antioxidant and Anti-Virulence Properties

Further research into the antioxidant and potential anti-virulence properties of triazole and thiadiazole derivatives has been conducted:

  • Karayel et al. (2015) determined the crystal structures of novel antioxidant triazolyl-benzimidazole compounds, revealing intermolecular interactions that may contribute to their stability and potential biological activity (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).

  • Bărbuceanu et al. (2018) focused on the synthesis and structural characterization of 1,2,4-triazoles and 1,3,4-thiadiazoles containing fluorine atoms, aiming to explore their potential anti-virulence properties through toxicity assessment on Daphnia magna (Bărbuceanu, Olaru, Nițulescu, Draghici, Socea, Bărbuceanu, Enache, & Şaramet, 2018).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c1-10-2-4-11(5-3-10)15-9-26-18(22-15)16-17(21)25(24-23-16)12-6-7-14(20)13(19)8-12/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCXAMJFFVEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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